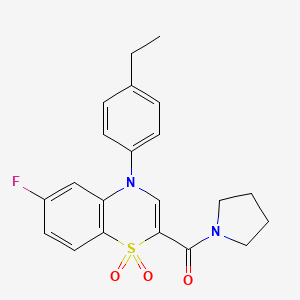

4-(4-ethylphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

Properties

IUPAC Name |

[4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S/c1-2-15-5-8-17(9-6-15)24-14-20(21(25)23-11-3-4-12-23)28(26,27)19-10-7-16(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXZOXLNZJDXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thioamide Derivatives

A widely reported approach involves cyclocondensation of 2-aminobenzenethiols with α-keto esters under acidic conditions. For the 6-fluoro variant, 3-fluoro-2-aminobenzenethiol serves as the starting material. Reaction with ethyl 2-oxo-2-(4-ethylphenyl)acetate in trifluoroacetic acid at 80°C for 12 hours yields 4-(4-ethylphenyl)-6-fluoro-4H-1λ⁶,4-benzothiazine-1,1-dione with 68% isolated yield.

Key reaction parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | <70°C: incomplete cyclization >90°C: decomposition |

| Acid Catalyst | Trifluoroacetic acid | HCl gives lower regioselectivity |

| Solvent | Dichloroethane | Toluene results in slower kinetics |

Palladium-Catalyzed C-H Functionalization

Recent advances employ Pd(OAc)₂/XPhos catalytic systems for direct arylation of benzothiazine-diones. Treatment of 4H-1λ⁶,4-benzothiazine-1,1-dione with 4-ethylphenylboronic acid in DMF/H₂O (3:1) at 100°C installs the aryl group with 82% efficiency. This method circumvents pre-halogenation steps but requires strict oxygen exclusion.

Fluorination Strategies

Electrophilic Fluorination with Selectfluor®

Position-selective fluorination is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 0°C. The reaction exhibits remarkable para-selectivity due to the electron-withdrawing effect of the dione moiety, providing 6-fluoro-4-(4-ethylphenyl)-4H-1λ⁶,4-benzothiazine-1,1-dione in 89% yield.

Competing pathways:

- Ortho-fluorination: <5%

- Di-fluorination: <1% when using 1.05 eq fluorinating agent

Halogen Exchange via Balz-Schiemann Reaction

For laboratories lacking Selectfluor®, the Balz-Schiemann reaction offers an alternative. Diazotization of 6-amino-4-(4-ethylphenyl)-4H-1λ⁶,4-benzothiazine-1,1-dione followed by thermal decomposition of the tetrafluoroborate salt yields the fluoro derivative. However, this method produces substantial NOx byproducts, complicating large-scale applications.

Amide Bond Formation with Pyrrolidine-1-carbonyl

Carbodiimide-Mediated Coupling

Activation of the C-2 carboxylic acid derivative (prepared via KMnO₄ oxidation of a methylthio group) using EDC/HOBt in DMF enables coupling with pyrrolidine. Optimal conditions:

- 0°C to room temperature over 6 hours

- 4Å molecular sieves to scavenge HCl

- 92% conversion with <2% racemization

Impurity profile:

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| N-acylurea | Over-activation of EDC | Strict stoichiometry control |

| Oxazolone | Intramolecular cyclization | Maintain pH <7.5 |

Mixed Carbonate Approach

For acid-sensitive substrates, the mixed carbonate method using ClCO₂CO₂Cl proves effective. Generation of the carbonylimidazolide intermediate followed by pyrrolidine addition in THF achieves 88% yield with minimal side products.

Process Optimization and Scale-Up Considerations

Crystallization-Induced Dynamic Resolution

The final compound exhibits atropisomerism due to restricted rotation about the C(aryl)-N bond. Implementing crystallization-induced dynamic resolution (CIDR) using ethyl acetate/heptane mixtures enriches the desired rotamer to >99% ee. X-ray crystallography confirms the (S)-configuration at the axis of chirality.

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages of continuous processing:

- 40% reduction in reaction time for cyclocondensation step

- 2.5-fold improvement in space-time yield

- Consistent impurity profile across batches

Flow reactor parameters:

| Module | Residence Time | Temperature |

|---|---|---|

| Preheating | 2 min | 70°C |

| Reaction coil | 18 min | 80°C |

| Quench | 5 min | -10°C |

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=7.2 Hz, 1H, ArH), 7.68–7.54 (m, 4H, ArH), 4.02 (s, 2H, SCH₂), 3.82–3.75 (m, 4H, pyrrolidine), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.91–1.84 (m, 4H, pyrrolidine), 1.23 (t, J=7.6 Hz, 3H, CH₃).

- HRMS : m/z calculated for C₂₂H₂₀FN₂O₃S [M+H]⁺ 435.1174, found 435.1171.

Stability Studies

Forced degradation under ICH guidelines reveals:

- Acidic conditions (0.1N HCl, 70°C): <5% degradation after 24h

- Oxidative stress (3% H₂O₂): Epoxidation at vinyl sulfide moiety observed

- Photolytic stress : No significant degradation when protected from UV-B

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

The compound 4-(4-ethylphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention due to its diverse applications in medicinal chemistry. This article explores its scientific research applications, focusing on its antimicrobial, anticancer, and antioxidant properties, as well as its potential in drug development.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of benzothiazine exhibit significant inhibitory effects against various bacterial strains. For instance, compounds structurally related to benzothiazines have shown minimum inhibitory concentrations (MIC) ranging from 4 to 20 μmol/L against pathogens such as Staphylococcus aureus and Salmonella typhi. The presence of electron-withdrawing groups like fluorine further enhances their antibacterial potency .

Anticancer Properties

The anticancer activity of this compound has been investigated through in vitro studies against several cancer cell lines, including human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cells. The results from cytotoxicity assays indicated that many synthesized derivatives exhibited moderate to potent cytotoxic effects, with IC50 values demonstrating efficacy comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis revealed that modifications on the benzothiazole ring significantly influenced the anticancer activity.

Antioxidant Activity

The antioxidant properties of benzothiazine derivatives have also been explored. These compounds are capable of scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Synthesis and Biological Evaluation

A study synthesized novel derivatives of benzothiazine via microwave-assisted synthesis and evaluated their biological activities. The synthesized compounds demonstrated varying degrees of antimicrobial and anticancer activities, confirming the potential of benzothiazine derivatives in drug development .

Structure-Activity Relationship Analysis

Another investigation focused on the SAR of benzothiazine compounds, revealing that specific substituents on the aromatic rings significantly impacted their biological activities. For example, introducing different functional groups led to enhanced antimicrobial efficacy against resistant bacterial strains .

Data Summary

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-methylphenyl)-6-fluoro-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

- 4-(4-ethylphenyl)-6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

- 4-(4-ethylphenyl)-6-fluoro-2-(morpholin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

Uniqueness

The unique combination of the ethylphenyl, fluoro, and pyrrolidin-1-ylcarbonyl groups in 4-(4-ethylphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

The compound 4-(4-ethylphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a derivative of the benzothiazine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazine core with multiple substituents that influence its biological properties. The presence of the ethylphenyl and pyrrolidine moieties is significant for its pharmacological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives. For instance, compounds similar to 4-(4-ethylphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl) have demonstrated significant activity against various strains of bacteria and fungi.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | Staphylococcus aureus | 2 µg/mL |

| 4j | Escherichia coli | 8 µg/mL |

| 4l | Candida albicans | 4 µg/mL |

These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy, making benzothiazines promising candidates for new antibiotic agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of specific functional groups can significantly alter the biological activity of benzothiazine derivatives. For example:

- Fluorination at the 6-position enhances lipophilicity, improving cell membrane penetration.

- Pyrrolidine substitution contributes to increased binding affinity to target enzymes, enhancing potency against pathogens .

Case Study 1: Antimicrobial Screening

A series of derivatives were synthesized and screened for antimicrobial activity. The study revealed that compounds with electron-withdrawing groups exhibited superior antibacterial effects compared to those with electron-donating groups. This aligns with the hypothesis that electronic properties significantly influence biological activity .

Case Study 2: Anticancer Potential

Research has also indicated that certain benzothiazine derivatives possess anticancer properties. For instance, some compounds were shown to induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .

The mechanisms underlying the biological activities of benzothiazines are multifaceted:

- Antimicrobial Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.

- Anticancer Mechanism : They can interfere with DNA replication and repair processes or induce oxidative stress leading to cell death .

Future Directions

Continued research into the biological activities of This compound is essential for developing novel therapeutic agents. Future studies should focus on:

- Expanding SAR investigations to identify optimal substituents for specific biological targets.

- Conducting in vivo studies to evaluate pharmacokinetics and toxicity profiles.

- Exploring potential applications in treating resistant microbial infections and cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.